molecular formula C12H17ClN2O B4390042 1-[(2-CHLOROPHENYL)METHYL]-3,3-DIETHYLUREA

1-[(2-CHLOROPHENYL)METHYL]-3,3-DIETHYLUREA

Cat. No.: B4390042
M. Wt: 240.73 g/mol
InChI Key: CYVRGOBILBSWNZ-UHFFFAOYSA-N
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Description

N’-(2-chlorobenzyl)-N,N-diethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzyl)-N,N-diethylurea typically involves the reaction of 2-chlorobenzyl chloride with N,N-diethylurea in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

2-chlorobenzyl chloride+N,N-diethylureaN’-(2-chlorobenzyl)-N,N-diethylurea+HCl\text{2-chlorobenzyl chloride} + \text{N,N-diethylurea} \rightarrow \text{1-[(2-CHLOROPHENYL)METHYL]-3,3-DIETHYLUREA} + \text{HCl} 2-chlorobenzyl chloride+N,N-diethylurea→N’-(2-chlorobenzyl)-N,N-diethylurea+HCl

Industrial Production Methods

Industrial production of N’-(2-chlorobenzyl)-N,N-diethylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzyl)-N,N-diethylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of oxidized urea derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzyl)-N,N-diethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorobenzyl)-N,N-dimethylurea
  • N’-(2-chlorobenzyl)-N,N-diisopropylurea
  • N’-(2-chlorobenzyl)-N,N-dibutylurea

Uniqueness

N’-(2-chlorobenzyl)-N,N-diethylurea is unique due to its specific substitution pattern and the presence of the 2-chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-3-15(4-2)12(16)14-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVRGOBILBSWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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